2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate
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Overview
Description
2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate is a complex organic compound with the molecular formula C57H106O6 It is characterized by its long hydrocarbon chains and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate typically involves esterification reactions. One common method is the reaction of glycerol with octadecanoic acid (stearic acid) and octadec-2-enoic acid (oleic acid) in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Octadecanoic acid and octadec-2-enoic acid.
Reduction: Glycerol and long-chain alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: This compound can be used to investigate lipid metabolism and the role of esters in biological systems.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar in structure but with acetyl groups instead of octadecanoyloxy groups.
9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester: Contains oleic acid moieties similar to 2,3-Bis(octadecanoyloxy)propyl octadec-2-enoate.
Uniqueness
This compound is unique due to its combination of long saturated and unsaturated hydrocarbon chains, which provide distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid interactions and stability .
Properties
CAS No. |
63566-36-9 |
---|---|
Molecular Formula |
C57H108O6 |
Molecular Weight |
889.5 g/mol |
IUPAC Name |
(2-octadecanoyloxy-3-octadec-2-enoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h46,49,54H,4-45,47-48,50-53H2,1-3H3 |
InChI Key |
ULQVUSSHYWDJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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